molecular formula C20H27N3O2 B2624020 Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate CAS No. 1798518-88-3

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate

Cat. No.: B2624020
CAS No.: 1798518-88-3
M. Wt: 341.455
InChI Key: QUBNTZOVUQHMTF-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate (molecular formula: C₂₀H₂₇N₃O₂, molecular weight: 341.455 g/mol) is a piperazine derivative featuring a tert-butyl carboxylate protecting group, a methyl substituent at the 3-position, and a quinolin-3-ylmethyl moiety at the 4-position of the piperazine ring . The tert-butyl ester group improves synthetic handling by stabilizing the molecule during reactions, though it may confer acid sensitivity in vivo .

Properties

IUPAC Name

tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-13-23(19(24)25-20(2,3)4)10-9-22(15)14-16-11-17-7-5-6-8-18(17)21-12-16/h5-8,11-12,15H,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNTZOVUQHMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=CC3=CC=CC=C3N=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-(quinolin-3-ylmethyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield quinoline N-oxides or carboxylic acids.
  • Reduction may produce secondary or tertiary amines.
  • Substitution reactions can lead to various substituted piperazines or quinolines.

Scientific Research Applications

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline moiety may bind to DNA or proteins, affecting their function. The piperazine ring can interact with various receptors or enzymes, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Diversity and Key Substituents

Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. Below is a comparative analysis of the target compound with structurally related analogues (Table 1):

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Stability Notes
Target Compound Quinolin-3-ylmethyl, methyl 341.45 Bicyclic aromatic system, tert-butyl ester Likely stable in gastric fluid
Compound 5 Morpholino, triazino[4',5':4,5]thieno[2,3-c]isoquinoline - Polar morpholino group, fused triazino-thienoisoquinoline system Stability not specified
Compound 33 3-Nitrophenoxy butanoyl - Carbonyl linker, nitro group Requires deprotection steps
WK-26 Carbazole derivatives with fluorine substituents - Bulky carbazole moieties, fluorinated Designed for DNMT1 inhibition
TH7755 Precursor Benzo[d]oxazol-2(3H)-one sulfonyl - Sulfonyl group, chiral center Acid-labile tert-butyl group
Compound 1a/1b Triazolylmethyl oxazolidinone - Triazole and oxazolidinone rings Degrades in simulated gastric fluid
Compound 21' 3-Methoxyphenylsulfonyl-pyrrolo[3,2-c]quinoline - Sulfonyl-pyrroloquinoline hybrid Not reported

Physicochemical Properties

  • Lipophilicity: The quinolin-3-ylmethyl group in the target compound increases logP compared to analogues with polar substituents (e.g., morpholino in Compound 5 or carbonyl in Compound 33 ). This enhances membrane permeability but may reduce aqueous solubility.
  • Aromatic Interactions: The quinoline moiety facilitates π-π stacking with biological targets, a feature absent in non-aromatic analogues like TH7755’s benzooxazolone . Carbazole derivatives (WK-26 ) offer similar aromaticity but with greater steric bulk.

Key Research Findings

Quinoline vs.

Stability in Biological Media: Unlike triazolylmethyl oxazolidinones (Compounds 1a/1b ), the target compound lacks labile functional groups, suggesting superior stability in physiological conditions.

Synthetic Complexity: The quinolin-3-ylmethyl substituent necessitates advanced synthetic strategies, while morpholino or nitroaryl analogues are more accessible .

Biological Activity

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 341.45 g/mol
  • CAS Number : 444620-69-3

The biological activity of this compound is primarily attributed to its interactions with biological targets, including enzymes and receptors involved in various diseases. The compound has been studied for its potential anti-cancer properties and effects on neurodegenerative diseases.

Anti-Cancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in hypopharyngeal tumor cells, suggesting a mechanism through which these compounds may exert their anti-cancer effects .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the quinoline moiety is significant for enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy.

Structural FeatureImpact on Activity
Quinoline moietyEnhances solubility and receptor binding
Piperazine ringContributes to cytotoxicity and apoptotic induction

Case Studies

  • Cytotoxicity Assay : A study investigated the cytotoxic effects of various piperazine derivatives, including this compound, on FaDu cells. The results indicated that the compound exhibited significant cytotoxicity compared to standard treatments like bleomycin .
  • Neurodegenerative Disease Models : In models of Alzheimer's disease, compounds with similar structures demonstrated inhibitory effects on amyloid-beta aggregation, a hallmark of the disease. This suggests that this compound could potentially possess neuroprotective properties .

Research Findings

Recent studies have focused on optimizing the pharmacological profile of piperazine derivatives. The incorporation of different substituents has been shown to modulate their biological activity effectively:

  • Inhibitory Activity : Compounds with a piperazine bridge have been found to inhibit self-induced amyloid-beta aggregation significantly .

Q & A

Q. How do structural modifications (e.g., replacing quinoline with pyridine) affect bioactivity?

  • SAR Insights :
  • Quinoline vs. Pyridine : Quinoline derivatives show 10-fold higher affinity for kinase targets due to π-π stacking .
  • Methyl Group Impact : The 3-methyl group on piperazine reduces metabolic clearance by steric shielding .

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